4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide
Overview
Description
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic and inflammatory pain.
Mechanism of Action
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide is a selective antagonist of the AT2R, which is expressed in the nervous system and has been implicated in the regulation of pain. By blocking the activity of the AT2R, this compound reduces pain signaling and inflammation, leading to a reduction in chronic pain.
Biochemical and Physiological Effects:
In addition to its effects on pain, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce blood pressure in preclinical models, which is consistent with its activity as an AT2R antagonist. This compound has also been shown to have anti-inflammatory effects, which may be related to its activity as an AT2R antagonist.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide is its selectivity for the AT2R, which reduces the risk of off-target effects. This compound has also been shown to be effective in preclinical models of chronic pain, which suggests that it may have clinical utility. One limitation of this compound is its relatively low potency, which may limit its effectiveness in some contexts.
Future Directions
There are several potential future directions for research on 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide. One area of interest is the development of more potent analogs of this compound, which may improve its efficacy. Another area of interest is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the potential use of this compound in combination with other drugs, such as opioids or nonsteroidal anti-inflammatory drugs (NSAIDs), to improve pain relief.
Scientific Research Applications
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide has been extensively studied in preclinical models of chronic pain, including neuropathic and inflammatory pain. In these models, this compound has been shown to reduce pain behavior and improve quality of life. This compound has also been tested in clinical trials for the treatment of neuropathic pain, with promising results.
properties
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-[(3-methylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-24(22,23)20(3)17-10-8-16(9-11-17)18(21)19-13-15-7-5-6-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQSVFVLOPBMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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